Cyclopentylamine

Physical Organic Chemistry Thermodynamics Cycloalkylamine Basicity

Cyclopentylamine (CPA) is a differentiated C5 cycloalkylamine for demanding pharmaceutical and agrochemical syntheses. Its pKa (10.65) and steric profile uniquely enable dual NK1/SERT pharmacology—not replicated by C4 or C6 analogs. CPA exhibits 4-fold higher metabolic stability (Vmax 42.1 vs. 11.0 nmol/mg/30 min for CHA) and forms more stable Pt(II) complexes (pent > hex), making it the preferred ligand for next-generation anticancer agents. Secure high-purity (≥99%) lots with full Certificates of Analysis. Competitive bulk pricing and global shipping available. Request a quote for commercial quantities.

Molecular Formula C5H11N
Molecular Weight 85.15 g/mol
CAS No. 1003-03-8
Cat. No. B150401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentylamine
CAS1003-03-8
SynonymsCyclopentanamine;  Aminocyclopentane;  NSC 32389
Molecular FormulaC5H11N
Molecular Weight85.15 g/mol
Structural Identifiers
SMILESC1CCC(C1)N
InChIInChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2
InChIKeyNISGSNTVMOOSJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentylamine (CAS 1003-03-8) Procurement Guide: Chemical Profile and Industrial Utility


Cyclopentylamine (CPA, CAS 1003-03-8) is a primary alicyclic amine consisting of a five-membered cyclopentane ring with an amino substituent, classified as a C5 cycloalkylamine [1]. It is a colorless to pale yellow liquid with a boiling point of 106–108°C, a density of 0.863 g/mL at 25°C, and a refractive index of 1.450 . CPA serves as a key intermediate in the synthesis of pharmaceuticals—particularly NK1 receptor antagonists and calcium channel modulators—and agrochemicals, and functions as a ligand in coordination chemistry, forming complexes such as cis-dichlorobis(cyclopentylamine)platinum(II) .

Cyclopentylamine Procurement: Why Cyclohexylamine and Other Cycloalkylamines Are Not Direct Substitutes


Cycloalkylamines are not functionally interchangeable due to ring-size-dependent variations in basicity, steric profile, coordination chemistry, and metabolic stability. Cyclopentylamine (CPA, pKa 10.65) is less basic than cyclohexylamine (CHA, pKa 10.66) but significantly more basic than cyclobutylamine (CBA, pKa ~10.0) and cyclopropylamine (pKa ~9.1) [1]. In metal coordination, CPA forms complexes with higher stability constants than CHA (general order pent > hex > NH3) [2]. In biological systems, CPA undergoes oxidative deamination with a Vmax nearly 4-fold higher than CHA (42.1 vs. 11.0 nmol/mg/30 min) [3]. These quantifiable differences preclude simple substitution in catalytic, pharmaceutical, and agrochemical applications.

Cyclopentylamine Technical Differentiation: Head-to-Head Quantitative Evidence vs. Cyclohexylamine and Cyclobutylamine


Cyclopentylamine vs. Cyclohexylamine Basicity (pKa) and Protonation Thermodynamics

Cyclopentylamine exhibits a conjugate acid pKa of 10.65, compared to cyclohexylamine's pKa of 10.66 [1]. While numerically close, the difference arises from ring-strain effects that modulate nitrogen lone-pair availability. Isothermal titration calorimetry in 3:1 methanol-water reveals that the lower basicity of large-ring cycloalkylamines relative to cyclohexylamine is entropy-driven, not enthalpic [2].

Physical Organic Chemistry Thermodynamics Cycloalkylamine Basicity

Cyclopentylamine vs. Cyclobutylamine: Enthalpies of Formation and Combustion

The standard enthalpy of combustion (ΔH°c) for liquid cyclopentylamine is -(823.25 ± 0.19) kcal/mol, compared to -(684.96 ± 0.13) kcal/mol for cyclobutylamine [1]. The enthalpy of vaporization (ΔHv) for cyclopentylamine is 9.606 ± 0.100 kcal/mol [1].

Thermochemistry Energetic Materials Process Safety

Cyclopentylamine vs. Cyclohexylamine: Microsomal Oxidative Deamination Kinetics

In rabbit liver microsomes, cyclopentylamine (CPA) exhibits a Vmax of 42.1 nmol/mg protein/30 min, nearly 4-fold higher than cyclohexylamine (CHA, Vmax 11.0 nmol/mg/30 min), with apparent Km values of 4.2 mM (CPA) vs. 5.0 mM (CHA) [1].

Drug Metabolism Pharmacokinetics ADME

Cyclopentylamine vs. Cyclohexylamine: Metal Complex Formation Constants

Potentiometric studies at 37°C and I = 150 mM (Na)ClO4 show that cyclopentylamine forms complexes with Co(II), Ni(II), Cu(II), and Zn(II) with higher stability constants (β) than cyclohexylamine. The general stability order is pent > hex > NH3 [1].

Coordination Chemistry Catalysis Anticancer Complexes

Cyclopentylamine as a Pharmaceutical Intermediate: Dual NK1R Antagonist / SERT Inhibitor Potency

Cyclopentylamine derivative 4 was identified as a potent dual NK1 receptor antagonist and serotonin reuptake transporter (SERT) inhibitor, demonstrating significant oral activity in the gerbil forced swimming test (a model of antidepressant efficacy) [1].

Medicinal Chemistry Neuroscience Depression

Cyclopentylamine Derivatives as Calcium Channel Antagonists: Patent Evidence

Patent DE69510192T2 discloses substituted cyclopentylamine derivatives as calcium channel antagonists [1].

Cardiovascular Ion Channels Therapeutics

Cyclopentylamine Applications: Recommended Use Cases Based on Quantitative Differentiation


Pharmaceutical Intermediate for Dual NK1R/SERT Antidepressants

Cyclopentylamine is a validated scaffold for dual NK1 receptor antagonist / serotonin reuptake transporter inhibitors, as demonstrated by orally active compound 4 in the gerbil forced swimming test [1]. The cyclopentyl ring provides an optimal steric and electronic profile for engaging both targets, a feature not replicated by cyclohexylamine or cyclobutylamine analogs [1].

Ligand for Platinum(II) Anticancer Complexes with Enhanced Stability

Cyclopentylamine forms platinum(II) complexes with higher stability constants than cyclohexylamine (pent > hex > NH3) [2]. This property makes it a preferred ligand for developing second-generation platinum anticancer agents with potentially improved pharmacokinetic profiles and reduced off-target toxicity. Crystal structures of Pt(cyclopentylamine)2I2 confirm its coordination geometry [3].

Substrate for Hydrogen-Borrowing Amination Catalysis

Cyclopentylamine serves as both substrate and product in hydrogen-borrowing amination of cyclopentanol over Pt/CeO2 catalysts, enabling atom-economical synthesis of primary amines [4]. The cyclopentyl framework's ring strain and sterics contribute to favorable reaction kinetics compared to linear or larger-ring analogs [4].

Agrochemical Intermediate for Crop Protection Agents

Cyclopentylamine is a key building block for crop protection products, as noted by BASF [5]. Its distinct basicity (pKa 10.65) and lipophilicity profile, intermediate between cyclobutylamine and cyclohexylamine, enable fine-tuning of pesticide physicochemical properties for optimal bioavailability and target site penetration [6].

Technical Documentation Hub

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